6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol
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Overview
Description
6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with an amino group, a hydroxypiperidinyl group, and an imino group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol typically involves multi-step organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditionsThe amino and imino groups are then introduced via amination and imination reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the imino group results in amines .
Scientific Research Applications
6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s imino and amino groups are crucial for these interactions, as they can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used in cancer treatment.
Methotrexate: Another similar compound with applications in cancer and autoimmune diseases.
Uniqueness
6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike Pemetrexed and Methotrexate, this compound may offer different binding affinities and selectivities for various targets, making it a valuable molecule for further research .
Properties
CAS No. |
39640-65-8 |
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Molecular Formula |
C9H15N5O2 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-(6-amino-1-hydroxy-2-iminopyrimidin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C9H15N5O2/c10-7-4-8(12-9(11)14(7)16)13-3-1-2-6(15)5-13/h4,6,11,15-16H,1-3,5,10H2 |
InChI Key |
YGWWDTYPNFVUEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=N)N(C(=C2)N)O)O |
Origin of Product |
United States |
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